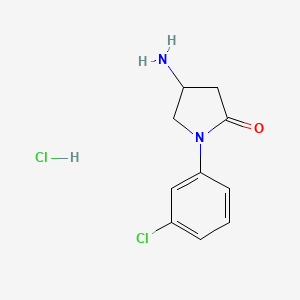

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride

Description

Properties

IUPAC Name |

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWNZBHBXRFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations :

- Chlorine Position : The meta-chlorine (3-Cl) in the target compound induces moderate steric hindrance compared to the para-chlorine (4-Cl) analogue, which may favor specific binding interactions in receptor models .

Pharmacological and Industrial Relevance

- Bupropion Hydrochloride (C₁₃H₁₈ClNO·HCl): Shares a 3-chlorophenyl group but features a propanone backbone. It is an antidepressant, highlighting the role of chlorine in enhancing blood-brain barrier penetration .

- Trazodone Hydrochloride (C₁₉H₂₂ClN₅O·HCl): Contains a 3-chlorophenyl-piperazinyl moiety and demonstrates sedative effects, underscoring the versatility of chlorophenyl derivatives in neuroactive drugs .

- Cytarabine Prodrugs: Analogues like MB07133 (4-amino-1-[5-O-(phosphorinane)-β-D-arabinofuranosyl]-2(1H)-pyrimidinone) share the 4-amino-pyrrolidinone core but incorporate sugar moieties for antiviral/anticancer activity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The hydrochloride salt form improves aqueous solubility compared to free bases.

- Para-substituted chlorophenyl analogues exhibit higher melting points due to symmetrical crystal packing .

Biological Activity

4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C11H13ClN2O·HCl

- Molecular Weight : 250.15 g/mol

- IUPAC Name : this compound

The compound features an amino group and a chlorophenyl substituent, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It interacts with specific receptors, influencing signaling pathways that affect physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

Research has explored the anticancer potential of this compound using various cancer cell lines. For instance, studies have demonstrated that similar pyrrolidinone derivatives can significantly reduce cell viability in lung adenocarcinoma (A549) models, suggesting a structure-dependent activity that could be applicable to this compound as well .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against multidrug-resistant strains of Staphylococcus aureus. In vitro studies have shown promising results, indicating that derivatives of pyrrolidinone can effectively combat resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Unique substitution pattern enhances activity |

| 4-Amino-1-methylpyrazole | Anticancer | Similar structural features but different targets |

| Pyrrolidine-2-one | Broader applications in medicinal chemistry | Simpler analog with varied biological activities |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-1-(3-chlorophenyl)-2-pyrrolidinone hydrochloride?

The compound can be synthesized via chemical reduction of precursor imines or pyrazole derivatives. For example, reductive amination using sodium cyanoborohydride or catalytic hydrogenation under controlled pH (6-7) ensures selective reduction of the Schiff base intermediate. Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- FTIR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and C-Cl at ~750 cm⁻¹).

- XRD : Determines crystallinity and unit cell parameters (monoclinic systems with space group P2₁/c are common for pyrrolidinone derivatives).

- TEM : Analyzes particle morphology and size distribution (typically 50-200 nm for crystalline forms). Cross-validation with NMR (¹H/¹³C) and elemental analysis ensures structural integrity .

Q. How can researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) resolves impurities. Residual solvents are quantified via gas chromatography (GC), while ICP-MS detects heavy metals. USP/EP impurity standards guide threshold limits .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in XRD data (e.g., unit cell dimensions or space group assignments) can arise from polymorphism or twinning. Use SHELXL for refinement, applying TWIN and BASF commands to model twinned crystals. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis clarify hydrogen-bonding networks and packing motifs .

Q. How does the 3-chlorophenyl substituent influence biological activity compared to halogen analogs?

Comparative studies show:

- 3-Cl vs. 4-F : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, improving enzyme inhibition (e.g., kinase targets). Fluorine increases metabolic stability but reduces lipophilicity (logP: 1.8 vs. 1.2).

- 3-Cl vs. 4-CH₃ : Methyl groups boost hydrophobicity (logP: 2.1) but reduce solubility. Structure-activity relationship (SAR) models prioritize 3-Cl for balanced pharmacokinetics .

Q. What experimental designs optimize reaction yield during scale-up synthesis?

- DoE (Design of Experiments) : Vary temperature (20-80°C), solvent (THF vs. DMF), and catalyst loading (Pd/C 5-10%) to identify optimal conditions.

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., reductions).

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real-time, minimizing byproducts .

Q. How can researchers address discrepancies in biological assay data for this compound?

Contradictory results (e.g., IC₅₀ variability) may stem from assay conditions (pH, serum proteins) or compound stability. Strategies include:

- Pre-incubation Stability Tests : Assess degradation in buffer/DMSO.

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Metabolite Screening : LC-MS identifies active/degraded forms in cell lysates .

Methodological Tables

Q. Table 1: Comparative Physicochemical Properties of Pyrrolidinone Derivatives

| Substituent | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-Cl | 1.8 | 12.5 (pH 7.4) | 4.2 |

| 4-F | 1.2 | 18.9 (pH 7.4) | 6.8 |

| 4-CH₃ | 2.1 | 8.3 (pH 7.4) | 3.5 |

| Data from SAR studies on analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.